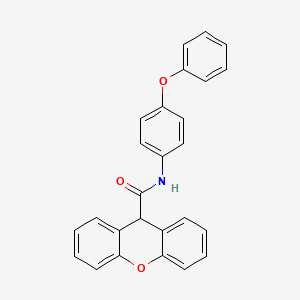

![molecular formula C21H30N2O B11597493 5,7-Diisopropyl-2-(4-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11597493.png)

5,7-Diisopropyl-2-(4-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

- It is an ester of phthalic acid and is commonly used as a plasticizer in various industrial applications.

- DIBP is a colorless to light yellow liquid with a practically odorless nature when pure. Its key properties include a melting point of -64 °C, a boiling point of 327 °C, and a density of 1.039 g/mL at 25 °C .

- As a plasticizer, DIBP enhances the flexibility and durability of polymers, making it valuable in the production of plastics, rubber, paints, lubricants, and emulsifiers.

5,7-Diisopropyl-2-(4-methylphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one: , is a chemical compound with the molecular formula C₁₆H₂₂O₄.

Preparation Methods

- DIBP is synthesized through esterification of phthalic anhydride (benzene-1,2-dicarboxylic anhydride) with isobutyl alcohol.

- The reaction occurs under sulfuric acid catalysis, with a stoichiometric ratio of phthalic anhydride to isobutyl alcohol of 1:1.35-1.4. The esterification proceeds in the liquid phase at atmospheric pressure for approximately 5-6 hours .

Chemical Reactions Analysis

- DIBP does not undergo significant chemical reactions due to its stable structure. it can participate in ester hydrolysis under specific conditions.

- Common reagents used with DIBP include chloroform and methanol, although its solubility in water is very low.

- Major products resulting from DIBP reactions are typically other phthalate esters or hydrolysis products.

Scientific Research Applications

Plastic Industry: DIBP serves as a plasticizer for polyvinyl chloride (PVC) and other resins, enhancing their flexibility and processability.

Rubber Industry: It is used as a softener for natural and synthetic rubber, improving resilience in rubber products.

Emulsifiers and Lubricants: DIBP finds applications in emulsifiers and lubricating oils.

Food Packaging: In the UK, the US, and the Netherlands, DIBP is permitted for use in food packaging materials, subject to specific regulations.

Mechanism of Action

- DIBP’s mechanism of action primarily relates to its plasticizing effect. By reducing intermolecular forces within polymer chains, it increases their flexibility and reduces brittleness.

- Molecular targets and pathways are not extensively studied for DIBP, given its industrial use and low toxicity.

Comparison with Similar Compounds

- DIBP belongs to the phthalate ester family, which includes compounds like di-n-butyl phthalate (DBP) and diethyl phthalate (DEP).

- Compared to DBP, DIBP has higher volatility and water repellency, making it a potential alternative in certain applications .

Properties

Molecular Formula |

C21H30N2O |

|---|---|

Molecular Weight |

326.5 g/mol |

IUPAC Name |

2-(4-methylphenyl)-5,7-di(propan-2-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |

InChI |

InChI=1S/C21H30N2O/c1-14(2)20-10-22-12-21(15(3)4,19(20)24)13-23(11-20)18(22)17-8-6-16(5)7-9-17/h6-9,14-15,18H,10-13H2,1-5H3 |

InChI Key |

UFMVBIKDVZHNIU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2N3CC4(CN2CC(C3)(C4=O)C(C)C)C(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

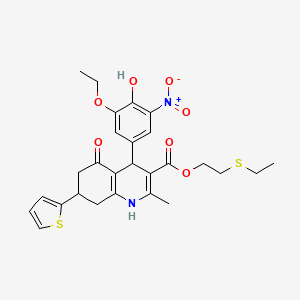

![2-{[3-cyano-4-(2-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B11597411.png)

![ethyl (3-{(E)-[(2Z)-3-methyl-2-{[4-(morpholin-4-yl)phenyl]imino}-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-1H-indol-1-yl)acetate](/img/structure/B11597415.png)

![3-{[3-(Ethoxycarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl]carbamoyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B11597421.png)

![2-[(3-chloro-4-fluorophenyl)amino]-N-(5-chloro-2-methoxyphenyl)-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B11597439.png)

![3,5-dimethyl-N-[(1Z)-4,4,7-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11597453.png)

![3-[(2-Aminoethyl)sulfanyl]-1-[4-(hexyloxy)phenyl]pyrrolidine-2,5-dione](/img/structure/B11597471.png)

![(5Z)-5-({2-Bromo-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl}methylidene)-3-propyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11597473.png)

![isobutyl 6-(4-butoxy-3-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11597478.png)

![5-Methyl-2-(4-methylphenyl)-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11597480.png)

![(5Z)-5-[(3-chloro-4-hydroxy-5-methoxyphenyl)methylidene]-3-cyclohexyl-1-methyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B11597481.png)

![(3Z)-3-[2-(4-tert-butylphenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene]-1-ethyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11597486.png)

![(2Z)-6-benzyl-2-{[3-(4-methoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11597501.png)